Methyl 4-(bromomethyl)-3-methoxybenzoate

Description

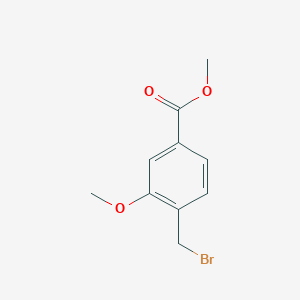

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSNXOMMJXTFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374927 | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70264-94-7 | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70264-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(bromomethyl)-3-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(bromomethyl)-3-methoxybenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the landscape of medicinal chemistry and drug development, the final therapeutic agent often receives the spotlight. However, the journey to these life-changing molecules is paved by a series of critical, yet often unheralded, chemical intermediates. This compound is one such cornerstone—a versatile building block whose strategic importance lies in its precisely arranged functional groups. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its significance is particularly noted in the synthesis of advanced therapeutics, including HIV entry inhibitors and steroid 5α-reductase inhibitors[1][2][3].

Core Compound Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are the foundation of any successful synthetic endeavor. This compound is registered under CAS Number 70264-94-7 .[1][4][5][6] Its key properties are summarized below, providing the essential data for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 70264-94-7 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |

| Molecular Weight | 259.10 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 87-96 °C (Range from various sources) | [4][5][6] |

| Boiling Point | 324.2 °C at 760 mmHg | [1][4] |

| Density | ~1.4 g/cm³ | [1][4] |

| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [4] |

| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [5][7][8] |

Synthesis: Precision Bromination for a Reactive Handle

The primary utility of this compound stems from its benzylic bromide group, which serves as a highly reactive electrophilic site for nucleophilic substitution reactions. This functional group is typically installed via a free-radical bromination of the methyl group on the precursor, methyl 3-methoxy-4-methylbenzoate.

The Rationale Behind Radical Bromination

The synthesis hinges on the selective bromination of the benzylic position, which is energetically favored due to the stability of the resulting benzylic radical intermediate. The choice of brominating agent is critical.

-

N-Bromosuccinimide (NBS): This is the most common and preferred reagent for this transformation.[1][9] The key advantage of NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for minimizing side reactions, such as aromatic bromination, which can occur at high Br₂ concentrations. The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from NBS to start the radical chain process.

-

Elemental Bromine (Br₂): While usable, direct bromination with Br₂ is more aggressive and can lead to lower selectivity and the formation of undesired byproducts.[8][9]

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, which facilitates the radical chain mechanism.[1][8][9]

Synthesis Workflow Diagram

The following diagram illustrates the standard synthetic pathway.

Caption: General workflow for the synthesis of this compound.

Key Applications in Drug Discovery

The structural features of this compound—specifically the reactive bromomethyl group—make it an invaluable intermediate for constructing complex molecular architectures found in modern pharmaceuticals.

Synthesis of HIV Entry Inhibitors

This compound is a documented intermediate used to prepare advanced heteroarylphenyl-based analogs that function as HIV entry inhibitors.[1][2] In these syntheses, the bromomethyl group acts as an "anchor point." It readily undergoes nucleophilic substitution with amines or other nucleophiles on a core scaffold, allowing for the covalent attachment of the methoxybenzoyl moiety. This portion of the final molecule is often critical for binding to viral proteins and preventing the virus from entering host cells.

Development of Steroid 5α-Reductase Inhibitors

The compound also plays a significant role in synthesizing acylpiperidines that inhibit steroid 5α-reductase.[1][2][3] This enzyme is a key target for treating conditions like benign prostatic hyperplasia. The synthetic strategy again leverages the reactivity of the benzylic bromide to alkylate a piperidine nitrogen or another suitable nucleophile, thereby building the complex structure required for enzyme inhibition.

Logical Role as a Versatile Building Block

The following diagram conceptualizes the compound's role as a bridge in complex molecular synthesis.

Caption: Role as an intermediate linking a core scaffold to the final drug molecule.

Detailed Experimental Protocol: Synthesis

The following protocol is a validated, self-consistent procedure synthesized from established literature methods.[1][8][9]

Objective: To synthesize this compound from methyl 3-methoxy-4-methylbenzoate.

Materials:

-

Methyl 3-methoxy-4-methylbenzoate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.0-1.1 equivalents)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, ~0.02 equivalents)

-

Carbon Tetrachloride (CCl₄) or Chlorobenzene (solvent)

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Diethyl ether or Ethyl acetate (for extraction/workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxy-4-methylbenzoate (1 eq.) in carbon tetrachloride (approx. 20 mL per gram of starting material).

-

Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and the radical initiator (AIBN, 0.02 eq.) to the solution.

-

Initiation and Reflux: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄). The reaction progress can be monitored by TLC or by observing the consumption of the starting material. The reaction is typically complete within 7-16 hours.[1][10]

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any trace HBr) and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. It can be purified further by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate or hexane/diethyl ether, to yield the final product as colorless or white crystals.[4][9]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4][7]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[4][7]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][7]

-

Aquatic Hazard (Acute & Chronic, Category 1): H410 - Very toxic to aquatic life with long-lasting effects.[5][7]

| Precautionary Measure | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[5] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[1] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[4] |

Conclusion

This compound exemplifies the crucial role of well-designed intermediates in the synthesis of complex, high-value molecules. Its carefully positioned reactive handle, combined with a stable aromatic core, provides a reliable and versatile platform for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any research or development team looking to leverage this powerful building block in the creation of next-generation therapeutics.

References

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.). Google Patents.

-

This compound | C10H11BrO3 | CID 2759828 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.). Retrieved from [Link]

-

The Crucial Role of this compound in Pharma. (n.d.). Retrieved from [Link]

-

This compound: A Cornerstone in Targeted Drug Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 70264-94-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound 95 70264-94-7 [sigmaaldrich.com]

- 6. 70264-94-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

A Comprehensive Spectroscopic Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate

Introduction

Methyl 4-(bromomethyl)-3-methoxybenzoate is a key organic intermediate utilized in the synthesis of a range of pharmaceutical compounds, including anti-inflammatory agents and testosterone 5α-reductase inhibitors.[1] Its specific substitution pattern—a bromomethyl group ortho to a methoxy group and para to a methyl ester on a benzene ring—provides a versatile scaffold for drug design and development. The precise and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides incontrovertible proof of the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to interpret this crucial data.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₁₀H₁₁BrO₃, MW: 259.10 g/mol ) are the distinct proton and carbon environments, which give rise to a unique spectroscopic fingerprint.[2][3][4]

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Data Interpretation

The ¹H NMR spectrum of this compound exhibits five distinct signals, each corresponding to a unique proton environment. The data presented below was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65-7.00 | Multiplet | 3H | Aromatic Protons |

| 4.45 | Singlet | 2H | -CH₂ Br |

| 3.92 | Singlet | 3H | Ar-OCH₃ |

| 3.92 (overlapping) | Singlet | 3H | CO-OCH₃ |

| Note: The original data source indicates overlapping signals for the two methoxy groups at 3.92 ppm. In a higher resolution spectrum, these would likely be resolved into two distinct singlets. |

Expert Analysis:

-

Aromatic Region (δ 7.65-7.00): The three protons on the benzene ring are chemically distinct and would ideally show a complex splitting pattern. Based on the substitution, we expect a doublet for the proton at C-6, a singlet (or narrowly split doublet) for the proton at C-2, and a doublet of doublets for the proton at C-5. The reported multiplet is a conglomeration of these signals.

-

Benzylic Protons (δ 4.45): The two protons of the bromomethyl group (-CH₂Br) appear as a sharp singlet. Their significant downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity confirms the absence of neighboring protons.

-

Methoxy Protons (δ 3.92): The protons of the two methoxy groups (-OCH₃) are reported as a single peak integrating to 6H in the provided data.[2] One signal is from the methoxy group attached directly to the aromatic ring, and the other is from the methyl ester. High-field NMR would likely resolve these into two separate singlets, but their chemical environments are coincidentally very similar at the reported field strength.

Standard Experimental Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of protons for accurate integration.

-

Acquisition Time: ~4 seconds to ensure good resolution.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

Figure 2: ¹H NMR experimental workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. While no direct experimental spectrum is readily available in published literature, a predicted spectrum based on established chemical shift increments provides a highly reliable characterization.

Predicted Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~166 | Ester Carbonyl (C =O) |

| ~158 | C -OCH₃ (Aromatic) |

| ~138 | C -CH₂Br (Aromatic) |

| ~132 | C -COOCH₃ (Aromatic) |

| ~130 | C H (Aromatic) |

| ~115 | C H (Aromatic) |

| ~112 | C H (Aromatic) |

| ~56 | Ar-OC H₃ |

| ~52 | CO-OC H₃ |

| ~32 | -C H₂Br |

Expert Analysis:

-

Carbonyl Carbon (δ ~166): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms.

-

Aromatic Carbons (δ ~158-112): Six distinct signals are expected for the six aromatic carbons. The carbon attached to the electron-donating methoxy group (C-3) will be the most shielded (furthest upfield), while the carbons attached to the electron-withdrawing ester and bromomethyl groups (C-1 and C-4) will be further downfield.

-

Aliphatic Carbons (δ ~56, ~52, ~32): The two methoxy carbons appear in the typical range for sp³ carbons attached to oxygen. The benzylic carbon of the -CH₂Br group is shifted downfield by the bromine atom. Comparison with data for Methyl 4-(bromomethyl)benzoate supports these assignments.[5]

Standard Experimental Protocol

Methodology:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve ~20-50 mg of the compound in ~0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbon signals, simplifying interpretation.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A 2-second delay is standard.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The solvent signal (CDCl₃ triplet at ~77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group & Vibration |

| ~3000-2850 | C-H Stretch (Aliphatic & Aromatic) |

| ~1720 | C=O Stretch (Ester) |

| ~1600, ~1480 | C=C Stretch (Aromatic Ring) |

| ~1250 | C-O Stretch (Ester & Aryl Ether) |

| ~600 | C-Br Stretch |

Expert Analysis:

-

C=O Stretch (~1720 cm⁻¹): The most intense and diagnostically significant peak in the spectrum will be the strong, sharp absorption from the ester carbonyl group. Its position confirms the presence of the ester functional group.

-

C-O Stretches (~1250 cm⁻¹): Strong absorptions corresponding to the C-O single bond stretches of both the ester and the aryl ether functionalities are expected in this region.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): Several medium-intensity absorptions in this region are characteristic of the benzene ring.

-

C-Br Stretch (~600 cm⁻¹): A weaker absorption in the fingerprint region is indicative of the carbon-bromine bond.

Standard Experimental Protocol

Methodology:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Data and Interpretation

| m/z | Assignment |

| 258 / 260 | [M]⁺˙ (Molecular Ion) |

| 179 | [M - Br]⁺ |

| 227 / 229 | [M - OCH₃]⁺ |

| 199 / 201 | [M - COOCH₃]⁺ |

Expert Analysis:

-

Molecular Ion Peak ([M]⁺˙, m/z 258/260): The molecular ion peak is expected to appear as a pair of peaks with roughly equal intensity (a 1:1 ratio). This characteristic isotopic pattern is definitive proof of the presence of one bromine atom in the molecule (⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is 257.989 g/mol .[2]

-

[M - Br]⁺ (m/z 179): The most prominent fragmentation pathway is the loss of a bromine radical via benzylic cleavage, which is highly favorable. This results in a stable benzylic carbocation, giving a strong peak at m/z 179.

-

[M - OCH₃]⁺ (m/z 227/229): Loss of the methoxy radical from the ester group is another possible fragmentation. The bromine isotopic pattern would be retained in this fragment.

-

[M - COOCH₃]⁺ (m/z 199/201): Cleavage of the entire methyl ester group would result in this fragment, which also retains the bromine atom.

Figure 3: Predicted mass spectrometry fragmentation pathway.

Standard Experimental Protocol

Methodology:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use Electron Ionization (EI) as the ionization technique. EI is a hard ionization method that provides rich fragmentation patterns useful for structural elucidation.

-

Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Conclusion

The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR maps the carbon framework. IR spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways that are consistent with the proposed structure. The collective data from these analyses forms a robust, self-validating dossier that confirms the identity and purity of this vital synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical development.

References

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-benzoic acid methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 70264-94-7 [chemicalbook.com]

- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(溴甲基)-3-甲氧基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Characterization and Structure Elucidation of Methyl 4-(bromomethyl)-3-methoxybenzoate

Introduction

Methyl 4-(bromomethyl)-3-methoxybenzoate, with the CAS number 70264-94-7, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structural features, including a reactive bromomethyl group, a methoxy substituent, and a methyl ester, make it a versatile building block in medicinal chemistry.[1][3] This guide provides an in-depth exploration of the characterization and structural elucidation of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to ensure the unequivocal confirmation of its chemical identity and purity, which are critical for its application in the synthesis of therapeutic agents, such as HIV entry inhibitors and steroid 5α-reductase inhibitors.[1][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |

| Molecular Weight | 259.1 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 87-89 °C | [4] |

| Boiling Point | 324.2 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the radical bromination of the methyl group of Methyl 3-methoxy-4-methylbenzoate.[5][6] This reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or through photochemical means, with N-bromosuccinimide (NBS) or elemental bromine serving as the bromine source.[5][6] The choice of solvent is critical, with non-polar solvents like carbon tetrachloride or chlorobenzene being commonly employed to facilitate the radical chain reaction.[5][6]

Experimental Protocol: Synthesis

A solution of Methyl 3-methoxy-4-methylbenzoate and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux.[3] N-bromosuccinimide is then added portion-wise to control the reaction rate and minimize side product formation.[3] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Experimental Protocol: Purification

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine to remove any remaining impurities.[5] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5] Further purification is achieved through recrystallization from a suitable solvent system, such as a mixture of n-heptane and ethyl acetate, to afford the final product as a colorless crystalline solid.[6]

Structural Elucidation: A Multi-Technique Approach

The definitive structural confirmation of this compound necessitates a combination of spectroscopic and chromatographic techniques. This integrated approach ensures the unambiguous assignment of all atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their relative positions.

-

Bromomethyl Protons (-CH₂Br): A singlet at approximately δ 4.45 ppm, integrating to two protons.[5] The downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.92 ppm, integrating to three protons.[5]

-

Methyl Ester Protons (-COOCH₃): A singlet at approximately δ 3.92 ppm, integrating to three protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 166 ppm.

-

Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most shielded, while the carbon attached to the ester group will be the most deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

-

Methyl Ester Carbon (-COOCH₃): A signal around δ 52 ppm.

-

Bromomethyl Carbon (-CH₂Br): A signal in the upfield region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (259.1 g/mol ).[5] A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 258 and 260. Common fragmentation patterns may include the loss of the bromine atom, the methoxy group, or the methyl ester group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, can effectively separate the target compound from any impurities or starting materials. The purity is determined by the peak area percentage of the main component.

Caption: Workflow for Synthesis and Structural Elucidation.

Safety and Handling

This compound is classified as a hazardous substance.[4][7] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][7] It is also very toxic to aquatic life with long-lasting effects.[4][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8][9] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[8][9]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its reactive bromomethyl group allows for the facile introduction of the substituted benzyl moiety into a target molecule through nucleophilic substitution reactions. This has been exploited in the development of:

-

HIV Entry Inhibitors: It serves as a key building block for heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs.[2][3]

-

Steroid 5α-Reductase Inhibitors: It is used in the synthesis of acylpiperidines that inhibit this enzyme, which is implicated in conditions like benign prostatic hyperplasia.[1][2]

-

Oncology Therapeutics: The related compound, Methyl 4-(bromomethyl)benzoate, is a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[10]

Conclusion

The comprehensive characterization and structural elucidation of this compound are paramount to ensuring its quality and suitability for use in drug discovery and development. By employing a combination of advanced analytical techniques, including NMR, IR, and mass spectrometry, alongside chromatographic purity assessment, researchers can confidently verify the identity and integrity of this important synthetic intermediate. Adherence to strict safety protocols during its handling is essential due to its hazardous nature. The versatility of this compound as a building block continues to make it a valuable tool in the synthesis of novel therapeutic agents.

References

- Google Patents. (1990). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Pharmaffiliates. (n.d.). This compound: A Cornerstone in Targeted Drug Synthesis. Retrieved from [Link]

-

Molekula. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 70264-94-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. innospk.com [innospk.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Methyl 4-(bromomethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone intermediate in medicinal chemistry and organic synthesis, Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) warrants a detailed examination of its physical and chemical characteristics.[1] This guide offers a comprehensive overview, blending technical data with practical insights to empower researchers in leveraging this versatile compound for novel molecular design and drug development.

Core Physicochemical Profile

This compound is a white to off-white solid, typically in crystalline powder form.[2] Its molecular structure, featuring a strategically substituted benzene ring, is the foundation of its utility in complex syntheses.

Table 1: Key Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃[3][4] |

| Molecular Weight | 259.10 g/mol [3][4][5] |

| Melting Point | 92-96 °C |

| Boiling Point | 324.2 °C at 760 mmHg (Predicted)[2] |

| Density | ~1.4 g/cm³[2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2] |

| Appearance | White to off-white powder or crystalline powder.[2] |

Synthesis and Purification: A Practical Approach

The standard synthesis of this compound involves the radical bromination of its precursor, methyl 3-methoxy-4-methylbenzoate. This reaction is a classic example of benzylic halogenation, a fundamental transformation in organic chemistry.

Synthetic Workflow

The process typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4] The choice of a non-polar solvent, such as carbon tetrachloride, is crucial to facilitate the desired reaction pathway.[4][6]

Caption: Synthesis workflow of this compound.

Detailed Experimental Protocol

-

Reaction Setup: A solution of methyl 3-methoxy-4-methylbenzoate, N-bromosuccinimide (typically 1.1 equivalents), and a catalytic amount of AIBN are combined in carbon tetrachloride.[4]

-

Initiation: The mixture is heated to reflux for several hours to initiate and sustain the radical chain reaction.[4]

-

Work-up: Upon completion, the reaction mixture is cooled and filtered to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution, such as brine, and dried over anhydrous sodium sulfate.[4]

-

Purification: The crude product is obtained after solvent evaporation and can be further purified by recrystallization from a suitable solvent system (e.g., hexane and diethyl ether) or by column chromatography to yield the final product with high purity.[2]

This self-validating protocol ensures high-yield production of the target compound, with purification steps designed to remove unreacted starting materials and byproducts effectively.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the benzylic bromide. This functional group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This reactivity is the cornerstone of its application as a building block in the synthesis of more complex molecules.

The presence of the methoxy and methyl ester groups on the benzene ring electronically influences the reaction rates and regioselectivity of subsequent transformations.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to each type of proton in the molecule. Key expected shifts include a singlet for the benzylic protons (CH₂Br) around δ 4.45 ppm and singlets for the two distinct methyl groups (methoxy and ester) around δ 3.92 ppm.[5] The aromatic protons will appear in the δ 7.00-7.65 ppm region.[5]

-

¹³C NMR: The carbon NMR spectrum will show unique resonances for each of the ten carbon atoms, providing further structural confirmation.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), serving as a definitive indicator of successful bromination.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility has been demonstrated in the development of:

-

HIV Entry Inhibitors: It serves as a key component in the synthesis of complex heterocyclic structures designed to block the entry of the HIV virus into host cells.[4]

-

Steroid 5α-Reductase Inhibitors: This compound is also utilized in the synthesis of inhibitors for steroid 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia.[1][4]

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.[2]

-

Prevent the formation of dust and aerosols.[2]

References

-

Pharmaffiliates. (n.d.). This compound: A Cornerstone in Targeted Drug Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759828, this compound. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70264-94-7 [chemicalbook.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-(bromomethyl)-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(bromomethyl)-3-methoxybenzoate is a valuable reagent in organic synthesis, frequently employed as an intermediate in the creation of complex molecular architectures for pharmaceutical and materials science applications.[1] Its utility, however, is matched by a reactivity profile that necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in its chemical properties and reactivity.

Compound Profile and Hazard Identification

A comprehensive understanding of the physicochemical properties of this compound is foundational to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.1 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 92-96 °C | |

| Boiling Point | 324.2±32.0 °C (Predicted) | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[3] | [3] |

GHS Hazard Classification:

This compound is classified as a hazardous substance. The primary hazards are summarized below:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Source:[2])

The presence of the bromomethyl group makes this compound a potent lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and respiratory tract.

The Chemistry of Reactivity and Associated Hazards

The primary driver of both the utility and the hazards of this compound is the benzylic bromide functional group. Benzylic halides are known to be reactive towards nucleophilic substitution.[4] The carbon-bromine bond is polarized, and the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the benzene ring, facilitates Sₙ1-type reactions.[5] This inherent reactivity makes it an excellent alkylating agent, but also means it can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to its irritant and sensitizing properties.

The methoxy and methyl ester groups on the aromatic ring can influence the reactivity of the benzylic bromide, though the dominant hazardous characteristic remains the lachrymatory and alkylating nature of the bromomethyl group.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, a multi-layered approach to safety is imperative when handling this compound.

Engineering Controls: The First Line of Defense

All manipulations of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The fume hood provides critical protection from vapors and fine dust particles.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Appropriate PPE is essential to prevent skin and eye contact.[8]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened.[10]

-

Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[11] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[12]

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

The following diagram illustrates the proper PPE workflow for handling this compound.

Caption: Personal Protective Equipment (PPE) Workflow.

Experimental Protocols: A Step-by-Step Approach to Safety

Weighing and Transferring the Solid Compound

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6] Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.

-

PPE: Don all required personal protective equipment.

-

Weighing: Carefully open the container inside the fume hood. To minimize dust generation, avoid pouring the solid directly.[3] Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.

-

Transfer: Gently transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spills.

-

Cleanup: Immediately clean any residual solid from the spatula and work surface using a solvent-moistened wipe (e.g., with methanol), and dispose of it as hazardous waste.

Preparation of a Solution

-

Preparation: In a chemical fume hood, place a stir plate and the reaction vessel containing the weighed solid.

-

Solvent Addition: Slowly add the desired solvent to the vessel. Be mindful of any potential exothermic reactions, although this is less common for simple dissolution.

-

Dissolution: Stir the mixture until the solid is fully dissolved. Keep the vessel covered to the extent possible to minimize vapor release.

Storage and Waste Disposal

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13]

-

Waste Disposal: All waste materials, including empty containers, contaminated gloves, and reaction byproducts, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this material down the drain.

The following decision tree outlines the proper waste disposal procedure.

Caption: Waste Disposal Decision Tree.

Emergency Procedures: Preparedness and Response

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, and only if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a powerful synthetic tool, but its reactivity demands respect and meticulous adherence to safety protocols. By understanding its chemical nature and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and utilize this compound safely and effectively in their scientific endeavors.

References

-

Journal of the Korean Chemical Society. (n.d.). LACK OF ENHANCed REACTIVITY OF α-NUCLEOPHILES In THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFEC. Retrieved from [Link]

-

Quora. (2022-10-26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

-

Journal of the Chemical Society D - RSC Publishing. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Retrieved from [Link]

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

-

Master Organic Chemistry. (2018-06-13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Lab Manager. (2022-11-23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]

-

Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

-

Trimaco. (2023-09-08). Essential Chemical PPE. Retrieved from [Link]

-

Unisafe. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

-

Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]

Sources

- 1. This compound | 70264-94-7 [chemicalbook.com]

- 2. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. hazmatschool.com [hazmatschool.com]

- 9. trimaco.com [trimaco.com]

- 10. jefferson.edu [jefferson.edu]

- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Theoretical properties and computational analysis of Methyl 4-(bromomethyl)-3-methoxybenzoate

An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: Theoretical Properties, Computational Analysis, and Synthetic Applications

Abstract

This compound (CAS No. 70264-94-7) is a pivotal chemical intermediate with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a reactive bromomethyl group, a methoxy substituent, and a methyl ester on a benzene ring, makes it a versatile building block for complex molecular architectures. This technical guide provides a comprehensive analysis of its theoretical properties, outlines a standard computational workflow for its characterization, details a validated synthetic protocol, and discusses its primary applications, particularly in the synthesis of targeted therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind methodological choices and provides actionable insights for researchers, chemists, and drug development professionals.

Introduction: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug development campaign often hinge on the quality and reactivity of key starting materials and intermediates. This compound has emerged as a cornerstone compound, valued for its predictable reactivity and strategic importance.[1] It serves as a critical precursor in the synthesis of several classes of high-value therapeutic agents.

Notably, this compound is instrumental in the development of novel HIV entry inhibitors, such as heteroarylphenyloxoacetyl and heteroarylphenylsulfonyl benzoylpiperazine analogs.[2][3] Its structure provides a reactive "handle" for medicinal chemists to construct the complex pharmacophores necessary to block the virus from entering host cells.[1] Furthermore, it plays a crucial role in the synthesis of steroid 5α-reductase inhibitors, which are vital for treating conditions like benign prostatic hyperplasia.[1][3] The reliability and versatility of this intermediate ensure that research and development in these critical therapeutic areas can proceed with a high degree of chemical control.[1][2]

Core Physicochemical and Theoretical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These parameters govern its behavior in reactions, its solubility, and its suitability for various analytical and computational techniques.

Chemical Identifiers and Molecular Structure

Precise identification is critical for regulatory compliance, procurement, and computational modeling.

| Property | Value | Source |

| CAS Number | 70264-94-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [4] |

| Molecular Weight | 259.10 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)CBr | [4] |

| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [4][5] |

Physical and Chemical Properties

These properties are essential for designing experiments, ensuring safe handling, and predicting the compound's behavior in different environments.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 92-96 °C | |

| Boiling Point | 324.2 °C at 760 mmHg | [7] |

| Density | ~1.4 g/cm³ | [6][7] |

| Flash Point | 149.9 °C | [7] |

| Refractive Index | 1.547 | [7] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Practically insoluble in water. | [7] |

| XLogP3 | 2.3 | [7] |

Synthesis and Mechanistic Insights

The most common and reliable method for producing this compound is through the radical-initiated side-chain bromination of its precursor, methyl 3-methoxy-4-methylbenzoate.[5][8] This reaction specifically targets the benzylic protons of the methyl group, a transformation that is mechanistically favored due to the stability of the resulting benzylic radical.

The choice of initiator (e.g., AIBN or benzoyl peroxide) is critical; these molecules readily decompose upon heating to generate radicals, which then propagate the chain reaction.[3] Historically, carbon tetrachloride (CCl₄) was a common solvent for such reactions.[3][5] However, due to its significant cytotoxicity and environmental hazards, its industrial use is now heavily restricted.[8] Modern protocols have validated the use of safer alternative solvents like chlorobenzene or ethyl acetate, which achieve comparable yields without the associated toxicity.[8]

Experimental Protocol: Radical-Initiated Bromination

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet (N₂ or Ar), add methyl 3-methoxy-4-methylbenzoate (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (traditional) or ethyl acetate (safer alternative), to achieve a concentration of approximately 0.1-0.2 M.[5][8]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the mixture.[3] The slight excess of NBS ensures the complete conversion of the starting material.

-

Initiation: Add a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (approx. 0.02 eq).[3][5]

-

Reaction: Heat the mixture to reflux (the specific temperature depends on the solvent) and maintain for 10-16 hours.[3] The reaction progress can be monitored by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out of solution.

-

Filter the mixture to remove the precipitated succinimide.[3]

-

Wash the resulting filtrate with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

-

Purification: The resulting crude product is often of high purity (yields can reach ~97%), but can be further purified by recrystallization from a solvent system like hexane/diethyl ether if necessary.[3][7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 70264-94-7 [chemicalbook.com]

- 4. This compound | C10H11BrO3 | CID 2759828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. echemi.com [echemi.com]

- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: Synthesis, History, and Application

Abstract

Methyl 4-(bromomethyl)-3-methoxybenzoate (CAS No. 70264-94-7) is a pivotal, multi-functional reagent in modern organic and medicinal chemistry.[1][2] While not a household name, this unassuming crystalline solid is a critical architectural element for constructing complex molecules, particularly in the pharmaceutical industry. Its value lies in the precisely arranged functional groups: an electrophilic bromomethyl handle, an electron-donating methoxy group, and a methyl ester, which collectively offer a predictable and versatile platform for synthetic transformations. This guide provides an in-depth exploration of its historical synthetic evolution, a detailed, field-proven protocol for its preparation via radical bromination, a thorough examination of the underlying chemical principles, and a summary of its significant applications in drug discovery.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of drug development and fine chemical synthesis, the efficiency and success of a multi-step synthesis often hinge on the quality and reactivity of key intermediates. This compound has emerged as a cornerstone intermediate for this very reason.[3] Its structure is a testament to functional group compatibility, allowing chemists to perform selective reactions at the benzylic position without disturbing the aromatic ester or ether moieties.

This compound is a crucial precursor in the synthesis of a variety of high-value therapeutic agents. Notably, it is instrumental in the development of HIV entry inhibitors and steroid 5α-reductase inhibitors, which are used to manage conditions like benign prostatic hyperplasia.[1][3][4] The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the facile introduction of the molecule into larger, more complex scaffolds.[5] Understanding its synthesis is, therefore, fundamental for any researcher working in these areas.

Physicochemical Properties and Spectroscopic Profile

Accurate identification and quality control are paramount in chemical synthesis. The table below summarizes the key physical and spectroscopic data for this compound.

| Property | Value | Source |

| CAS Number | 70264-94-7 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.10 g/mol | [2][6] |

| Appearance | White to light yellow crystalline powder | [4][7] |

| Melting Point | 92-96 °C | [6] |

| Boiling Point | ~324.2 °C at 760 mmHg | [8] |

| Solubility | Soluble in methanol and DMF; sparingly soluble in acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [8] |

| ¹H NMR (CDCl₃) δ | 3.92 (s, 3H, -OCH₃), 4.45 (s, 2H, -CH₂Br), 7.00-7.65 (m, 3H, Ar-H) | [9] |

| InChIKey | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [2][9] |

Historical Context and the Evolution of Benzylic Bromination

The synthesis of this compound is a specific application of a broader, historically significant transformation: benzylic bromination. The journey to the modern, reliable methods used today reflects a significant evolution in chemists' understanding of free-radical chemistry.

Historically, elemental bromine (Br₂) was used for such transformations. However, Br₂ is highly reactive and non-selective, often leading to undesired side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring or addition across double bonds.[10] The breakthrough came with the development of N-Bromosuccinimide (NBS) as a milder and more selective brominating agent.[10][11]

The reaction, famously known as the Wohl-Ziegler reaction , involves the use of NBS in a non-polar solvent, typically initiated by light or a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide (BPO).[12][13] This method provides a low, steady concentration of bromine radicals (Br•), which preferentially abstract the weaker benzylic C-H hydrogen atoms.[10][14] The stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force for this selectivity.[15][16]

Early procedures frequently employed carbon tetrachloride (CCl₄) as the solvent.[13][17] However, due to its severe toxicity and environmental impact, its use is now heavily restricted.[17] Modern protocols have successfully replaced CCl₄ with safer alternatives like ethyl acetate, chlorobenzene, or even trifluorotoluene, marking a crucial step towards greener and safer laboratory practices.[13][17]

The Core Synthesis: A Mechanistic Deep Dive

The preparation of this compound is archetypally achieved via the free-radical bromination of its precursor, Methyl 3-methoxy-4-methylbenzoate.

Synthesis of the Precursor: Methyl 3-methoxy-4-methylbenzoate

The starting material itself is typically prepared by the esterification of 3-methoxy-4-methylbenzoic acid. A common and efficient method involves reacting the carboxylic acid with methanol in the presence of a catalyst like acetyl chloride or sulfuric acid.[18][19] Alternatively, methylation can be achieved using dimethyl sulphate under basic conditions.[20]

The Wohl-Ziegler Bromination Mechanism

The conversion of the methyl group to a bromomethyl group using NBS proceeds through a classic free-radical chain reaction. Understanding this mechanism is key to troubleshooting the reaction and optimizing conditions.

Caption: Free-radical mechanism of benzylic bromination.

-

Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., AIBN) by heat or light to form radicals. These radicals can then react with NBS or trace amounts of HBr to generate the key bromine radical (Br•). The crucial role of NBS is to maintain a very low concentration of molecular bromine (Br₂) by reacting with the HBr formed during propagation.[11][15][21]

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.[14] This benzylic radical then reacts with a molecule of Br₂ (generated in low concentration) to form the desired product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming a bromine molecule.

This controlled, low-concentration approach is why NBS is superior to Br₂ for this transformation; it minimizes the competing electrophilic addition of bromine to the aromatic ring.[10]

Validated Experimental Protocol

The following protocol details a robust and scalable procedure for the synthesis of this compound. This procedure prioritizes safety by avoiding chlorinated solvents.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

| Methyl 3-methoxy-4-methylbenzoate | 55565-17-8 | 180.20 | 18.02 g | 0.10 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 18.68 g | 0.105 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | ~200 mg | 0.0012 |

| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL | - |

| n-Heptane | 142-82-5 | 100.21 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol), N-Bromosuccinimide (18.68 g, 0.105 mol), and ethyl acetate (150 mL).[17]

-

Initiation: Add the radical initiator, AIBN (~200 mg). Begin stirring the suspension.

-

Reaction: Gently heat the mixture to reflux (approx. 77°C for ethyl acetate) using a heating mantle. The reaction can also be initiated photochemically with a UV lamp at a lower temperature (0-5°C), which can sometimes offer better selectivity.[17]

-

Monitoring: The reaction progress can be monitored by observing the consumption of NBS. Solid NBS is denser than ethyl acetate and will be at the bottom, while the byproduct, succinimide, is less dense and will float.[13] The reaction is typically complete within 2-4 hours. Progress can also be tracked by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold ethyl acetate.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water (2 x 100 mL) to remove any remaining succinimide and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a solvent mixture like n-heptane/ethyl acetate to yield colorless crystals.[17] A typical yield for this procedure is in the range of 90-95%.

Safety Precautions

-

N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

-

AIBN is a flammable solid and can decompose vigorously upon heating. Do not overheat.

-

The product, this compound, is a benzylic bromide and should be treated as a potential mutagen and irritant. Avoid skin contact and inhalation.[2][8]

Overall Synthesis and Purification Workflow

The entire process, from starting material to purified product, can be visualized as a clear, logical workflow.

Caption: General workflow for the synthesis and purification.

Conclusion and Future Outlook

This compound is a prime example of a chemical intermediate whose value is defined by its synthetic utility. Its preparation, rooted in the classic Wohl-Ziegler reaction, has been refined over decades to become a safe, efficient, and reliable process. The move away from hazardous solvents like carbon tetrachloride demonstrates the field's commitment to greener chemistry. As drug discovery continues to demand ever more complex and precisely tailored molecules, the role of versatile and dependable building blocks like this compound will only grow in importance. Future research may focus on developing catalytic, enantioselective methods for benzylic functionalization or adapting these batch processes to continuous flow chemistry platforms for enhanced safety and scalability.[21]

References

-

Slideshare. (n.d.). NBS | PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound: A Cornerstone in Targeted Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Crucial Role of this compound in Pharma. Retrieved from [Link]

-

Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]